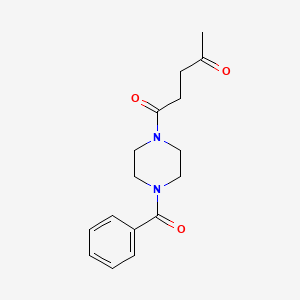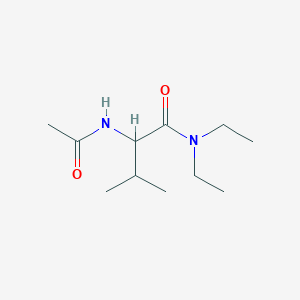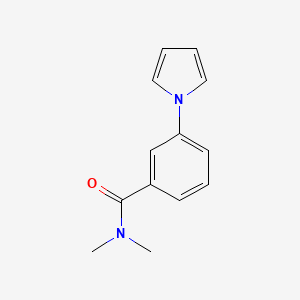
N,N-dimethyl-3-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-pyrrol-1-ylbenzamide (DMXAA) is a small molecule that has been extensively studied for its anti-tumor properties. It was initially identified as a potential anti-cancer agent in the 1980s, but its mechanism of action was not fully understood until much later. DMXAA has been shown to have potent anti-tumor activity in a wide range of cancer types, making it an attractive candidate for further development as a cancer therapy.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α), which are involved in the immune response to cancer. N,N-dimethyl-3-pyrrol-1-ylbenzamide also appears to target the tumor vasculature, causing disruption and ultimately leading to tumor necrosis.
Biochemical and Physiological Effects:
N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to have a number of biochemical and physiological effects, including the induction of cytokine production, the activation of immune cells, and the disruption of tumor vasculature. N,N-dimethyl-3-pyrrol-1-ylbenzamide has also been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in some cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the major advantages of N,N-dimethyl-3-pyrrol-1-ylbenzamide for lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology and testing potential cancer therapies. However, N,N-dimethyl-3-pyrrol-1-ylbenzamide has some limitations as well, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are a number of potential future directions for research on N,N-dimethyl-3-pyrrol-1-ylbenzamide. One area of interest is the development of new synthesis methods that could improve the yield and purity of N,N-dimethyl-3-pyrrol-1-ylbenzamide, making it more accessible for research and clinical use. Another area of interest is the development of combination therapies that could enhance the anti-tumor activity of N,N-dimethyl-3-pyrrol-1-ylbenzamide, potentially leading to better outcomes for cancer patients. Finally, further research is needed to better understand the mechanism of action of N,N-dimethyl-3-pyrrol-1-ylbenzamide, which could lead to the development of more targeted and effective cancer therapies.
Synthesis Methods
N,N-dimethyl-3-pyrrol-1-ylbenzamide can be synthesized using a variety of methods, including the reaction of 3-aminopyrrole with 3,4-dimethoxybenzoyl chloride, followed by reduction with sodium borohydride. Other methods involve the use of alternative starting materials, such as 3-formylpyrrole, which can be converted to N,N-dimethyl-3-pyrrol-1-ylbenzamide using a sequence of chemical reactions.
Scientific Research Applications
N,N-dimethyl-3-pyrrol-1-ylbenzamide has been extensively studied for its anti-tumor properties in preclinical and clinical trials. In preclinical studies, N,N-dimethyl-3-pyrrol-1-ylbenzamide has been shown to induce tumor necrosis and inhibit tumor growth in a wide range of cancer types, including lung, breast, colon, and prostate cancer. In clinical trials, N,N-dimethyl-3-pyrrol-1-ylbenzamide has shown promise as a treatment for advanced non-small cell lung cancer, with some patients showing significant tumor shrinkage.
properties
IUPAC Name |
N,N-dimethyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14(2)13(16)11-6-5-7-12(10-11)15-8-3-4-9-15/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFXCQJVGNMWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
![3-(4-bromophenyl)-2-[(E)-2-(3-fluorophenyl)vinyl]quinazolin-4(3H)-one](/img/structure/B7567350.png)

![N-[(3-chlorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7567360.png)
![N-[2-(cyclohexen-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567364.png)
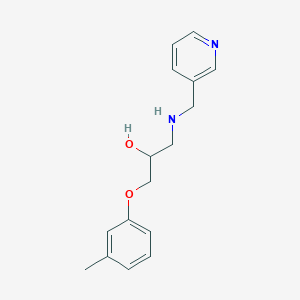
![[1-(carbamoylamino)-1-oxopropan-2-yl] (4E)-4-[(3-nitrophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7567388.png)
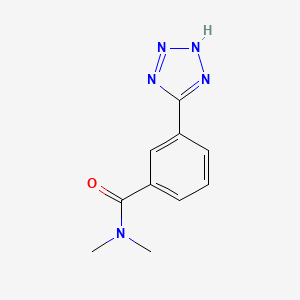
![N-[3-(4-methylpiperidin-1-yl)propyl]butanamide](/img/structure/B7567413.png)
